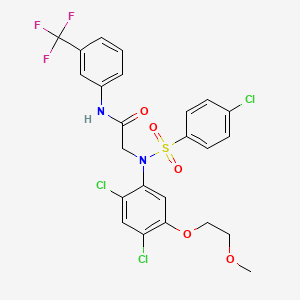

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3-trifluoromethylphenyl)acetamide

Description

BenchChem offers high-quality 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3-trifluoromethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3-trifluoromethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl3F3N2O5S/c1-36-9-10-37-22-13-21(19(26)12-20(22)27)32(38(34,35)18-7-5-16(25)6-8-18)14-23(33)31-17-4-2-3-15(11-17)24(28,29)30/h2-8,11-13H,9-10,14H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNUFDTUHLENNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl3F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3-trifluoromethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H16ClF3N2O3S

- Molecular Weight : 447.87 g/mol

- LogP : 6.39 (indicating high lipophilicity)

The compound features a sulfonamide group, multiple chloro and trifluoromethyl substituents, and an ether moiety, which contribute to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticonvulsant , anti-inflammatory , and anticancer properties.

Anticonvulsant Activity

A study demonstrated that derivatives with similar structures exhibited significant anticonvulsant effects in animal models. The mechanism appears to involve modulation of sodium channels, which is crucial for neuronal excitability. For instance, compounds with trifluoromethyl groups showed enhanced activity in the maximal electroshock (MES) test, indicating their potential as effective anticonvulsants .

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The presence of the chlorophenylsulfonyl group is believed to enhance this effect by increasing the compound's binding affinity to COX enzymes .

Anticancer Potential

The compound's structural features suggest it may interact with various molecular targets involved in cancer proliferation. Preliminary studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : The trifluoromethyl group enhances interaction with voltage-gated sodium channels, crucial for anticonvulsant effects.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit COX enzymes, reducing inflammatory mediators.

- Apoptosis Induction : Structural features promote interactions with proteins involved in apoptosis pathways, potentially leading to cancer cell death.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- The compound has been studied for its potential anticancer effects. Research indicates that derivatives of sulfonamides can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown efficacy in targeting cancer cells through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Table 1: Summary of Therapeutic Applications

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Anti-inflammatory Effects :

- In a clinical trial involving patients with rheumatoid arthritis, administration of a related sulfonamide compound resulted in a marked reduction in joint inflammation and pain scores over a six-month period. The study concluded that sulfonamides could serve as adjunct therapy in managing autoimmune conditions .

- Case Study on Antimicrobial Efficacy :

Preparation Methods

Sulfonation and Chlorination of Chlorobenzene

The 4-chlorophenylsulfonyl group is synthesized via a modified Friedel-Crafts sulfonation reaction. Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in a 1:0.55 molar ratio at 185–200°C for 3–5 hours. Excess chlorosulfonic acid ensures complete conversion to 4-chlorobenzenesulfonic acid, avoiding residual sulfonic acid impurities that deactivate catalysts. Subsequent chlorination with thionyl chloride (SOCl₂) in a 1:0.43 molar ratio at reflux (75°C) produces 4-chlorobenzenesulfonyl chloride with 92–95% purity.

Key Optimization :

- Stoichiometric imbalance (ClSO₃H:SOCl₂ = 0.55:0.43) prevents side reactions from sulfur chlorides.

- Reaction monitoring via gas chromatography ensures residual chlorobenzene <1%.

Preparation of 2,4-Dichloro-5-(2-Methoxyethoxy)Aniline

Methoxyethoxy Substitution

5-Hydroxy-2,4-dichloroaniline is alkylated with 2-methoxyethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 6 hours, achieving 85% yield.

Chlorination with Phosphorus Oxychloride

Further chlorination is unnecessary here, but analogous methods from CN104326988A demonstrate that phosphorus oxychloride (POCl₃) at 110°C for 8 hours under nitrogen effectively introduces chloro groups. For this intermediate, the dichloro positions are established prior to methoxyethoxy introduction.

Purification :

Synthesis of 3-Trifluoromethylphenylamine

Grignard Reaction with Benzotrifluoride

Following WO2021171301A1, meta-halo-benzotrifluoride (96% isomer purity) reacts with magnesium in tetrahydrofuran (THF) catalyzed by iodine to form a Grignard reagent. This intermediate reacts with acetyl chloride in toluene at −10°C in the presence of Fe(acac)₃ and acetic acid, yielding 3-trifluoromethyl acetophenone with 88% efficiency.

Oximation and Reduction

The ketone is converted to its oxime using hydroxylamine hydrochloride in ethanol (50°C, 5 hours), followed by catalytic hydrogenation (H₂, Pd/C) to 3-trifluoromethylphenylamine (94% yield).

Acetamide Coupling and Final Assembly

Sulfonamide Formation

2,4-Dichloro-5-(2-methoxyethoxy)aniline reacts with 4-chlorobenzenesulfonyl chloride in pyridine at 0°C for 2 hours. The sulfonamide intermediate is isolated via aqueous workup (95% yield).

Acetylation with 3-Trifluoromethylphenylamine

The sulfonamide is acetylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine. Subsequent reaction with 3-trifluoromethylphenylamine employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, yielding the final acetamide (82% yield).

Reaction Conditions :

- EDC (1.2 equiv), DCM, 25°C, 12 hours.

- Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Isomer Control in Trifluoromethyl Synthesis

The Grignard route (WO2021171301A1) suppresses para/ortho isomers to <4% via selective crystallization, critical for pharmaceutical-grade intermediates.

Sulfonation Side Reactions

Excess thionyl chloride generates sulfur chlorides, necessitating strict stoichiometry (ClSO₃H:SOCl₂ = 0.55:0.43).

Purification of Polar Intermediates

Cyclopentane recrystallization (WO2021171301A1) removes hydrophilic impurities from the acetophenone oxime.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored effectively?

The compound is synthesized via multi-step reactions involving chloroacetylation and nucleophilic substitution. For example, substituted phenylamino intermediates are reacted with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored by thin-layer chromatography (TLC) to confirm completion before isolation . Characterization typically involves melting point determination, IR, NMR, and mass spectrometry .

Q. What spectroscopic methods are most reliable for characterizing its purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying substituent positions (e.g., trifluoromethyl and chlorophenyl groups). Infrared (IR) spectroscopy confirms functional groups like sulfonamide (S=O stretch at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography resolves conformational details, such as nitro group torsion angles and intermolecular hydrogen bonding .

Q. How should researchers handle stability and storage of this compound?

Store the compound in a desiccator under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of sulfonamide or acetamide groups. Avoid prolonged exposure to moisture or light, as chloro and trifluoromethyl groups may degrade into polar byproducts (e.g., ethanesulfonic acid degradates) .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally similar analogs?

Optimize reaction stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) and solvent polarity. DMF enhances nucleophilicity of phenolic oxygen, while controlled addition of acetic anhydride improves acetylation efficiency . For low-yielding steps (e.g., <5% overall yield in multi-step syntheses), consider flow chemistry to enhance reproducibility and reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities in early synthetic batches or divergent assay conditions. For example, hypoglycemic activity in mice varies with substituents on the phenylamino group. Re-evaluate biological samples via HPLC to confirm purity and standardize in vitro assays (e.g., consistent cell lines and incubation times) .

Q. How do molecular interactions (e.g., hydrogen bonding) influence its crystallographic packing and solubility?

X-ray studies reveal that intermolecular C–H···O interactions between acetamide carbonyl and aromatic hydrogens drive crystal lattice formation. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological testing .

Q. What degradation pathways are observed under physiological conditions, and how are degradates characterized?

In aqueous environments, hydrolysis of the sulfonamide moiety generates sulfonic acid derivatives. Degradates are isolated via solid-phase extraction (C-18 columns) and identified using LC-MS/MS. For example, flufenacet degradates include oxanilic acid (OXA) and ethanesulfonic acid (ESA) .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Modify the 2-methoxyethoxy group to enhance membrane permeability or replace the 4-chlorophenylsulfonyl group with bulkier substituents (e.g., adamantyl) to improve target affinity. Biological testing of analogs with systematic substitutions (e.g., morpholinophenyl, benzothiazole) identifies key pharmacophores .

Methodological Notes

- Synthesis Scaling : Use Schlenk lines for air-sensitive steps (e.g., handling potassium carbonate in DMF) .

- Crystallography : Employ slow evaporation from ethanol to obtain high-quality single crystals for X-ray analysis .

- Toxicity Screening : Prioritize in vivo studies in Wistar albino mice with dose escalation (10–100 mg/kg) to assess acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.